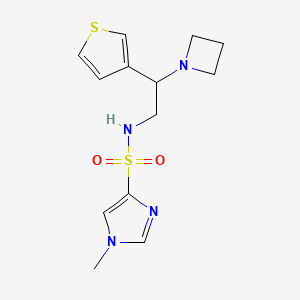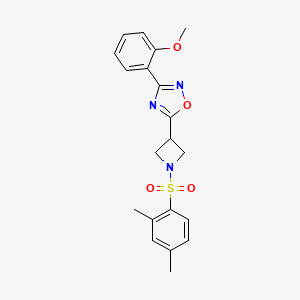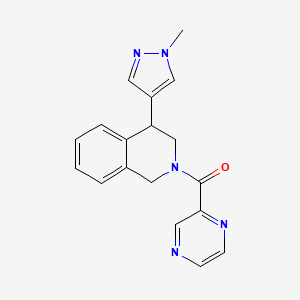![molecular formula C29H22O7 B2441005 4-(((3-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)-4-オキソ-4H-クロメン-7-イル)オキシ)メチル)-5,7-ジメチル-2H-クロメン-2-オン CAS No. 637751-50-9](/img/structure/B2441005.png)
4-(((3-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)-4-オキソ-4H-クロメン-7-イル)オキシ)メチル)-5,7-ジメチル-2H-クロメン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-5,7-dimethyl-2H-chromen-2-one is an organic molecule composed of benzodioxin, chromen-4-one, and methylchromen-2-one units. Known for its complex structure and potential pharmacological activities, it is primarily studied within the fields of organic chemistry and medicinal chemistry.
科学的研究の応用
Chemistry
Organic Synthesis: A key intermediate
作用機序
Pharmacokinetics
It is known that the pharmacokinetics of nanoparticles, which npd1772 may be considered as, can be complex and influenced by factors such as size, shape, and surface properties . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
It is likely that the compound induces changes at the molecular and cellular levels that contribute to its biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of NPD1772. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s activity. Additionally, the compound’s stability may be affected by storage conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-5,7-dimethyl-2H-chromen-2-one generally involves multi-step organic reactions. Key intermediates are prepared through standard organic synthesis techniques involving condensation, cyclization, and functional group transformations. Typical reaction conditions include controlled temperatures (usually between 0°C and 100°C), inert atmospheres (e.g., nitrogen), and catalytic or stoichiometric reagents.
Industrial Production Methods
Industrial production may involve optimized versions of the laboratory synthetic routes. Scale-up requires high-purity reagents, efficient catalysts, and reactor systems designed to handle large volumes while maintaining reaction control. Continuous flow reactors are sometimes used to improve reaction efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: Converts hydroxyl groups to carbonyl functionalities, using oxidants such as chromium trioxide or potassium permanganate.
Reduction: Reduces ketones and other carbonyl groups, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitutes functional groups (e.g., halogens) with nucleophiles under mild to moderate conditions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in ethanol.
Major Products Formed
Major products include various substituted chromen-4-one and chromen-2-one derivatives, depending on the specific transformations and conditions used.
特性
IUPAC Name |
4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxymethyl]-5,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22O7/c1-16-9-17(2)28-19(12-27(30)36-26(28)10-16)14-34-20-4-5-21-24(13-20)35-15-22(29(21)31)18-3-6-23-25(11-18)33-8-7-32-23/h3-6,9-13,15H,7-8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFJPZIDEBBWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCCO6)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2440922.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide](/img/structure/B2440924.png)
![N-{5-[(3,4-DIMETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE](/img/structure/B2440925.png)
![N-(4-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2440927.png)

![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2440931.png)
![1-[(8-Chloro-1-naphthyl)sulfonyl]proline](/img/structure/B2440932.png)



![N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2440937.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2440942.png)
![((3AR,6aS)-tetrahydrocyclopenta[c]pyrrole-3a,6a(1H,4H)-diyl)dimethanol hydrochloride](/img/structure/B2440943.png)

